molecular formula C11H12ClN3O2 B1378207 (5-Benzyl-4H-[1,2,4]triazol-3-yl)-acetic acid hydrochloride CAS No. 1187927-29-2

(5-Benzyl-4H-[1,2,4]triazol-3-yl)-acetic acid hydrochloride

Cat. No. B1378207
M. Wt: 253.68 g/mol
InChI Key: RIDHCNWZKFGYOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound belongs to the class of 1,2,4-triazole derivatives . These compounds are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives was established by NMR and MS analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives have been studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can be analyzed using various spectroscopic techniques .

Scientific Research Applications

Synthesis and Antimicrobial Activity

1,2,4-Triazole derivatives exhibit significant antimicrobial properties, highlighting their potential in developing new antimicrobial agents. For instance, derivatives synthesized through reactions with chloroacetic acid showed good antifungal activity against various pathogens, demonstrating their importance in addressing resistance issues in antimicrobial therapy (Hunashal et al., 2012).

Safety And Hazards

The safety of these compounds was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

1,2,4-triazole derivatives could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

2-(5-benzyl-1H-1,2,4-triazol-3-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2.ClH/c15-11(16)7-10-12-9(13-14-10)6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,15,16)(H,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDHCNWZKFGYOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=NN2)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Benzyl-4H-[1,2,4]triazol-3-yl)-acetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-Benzyl-4H-[1,2,4]triazol-3-yl)-acetic acid hydrochloride
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(5-Benzyl-4H-[1,2,4]triazol-3-yl)-acetic acid hydrochloride
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(5-Benzyl-4H-[1,2,4]triazol-3-yl)-acetic acid hydrochloride
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(5-Benzyl-4H-[1,2,4]triazol-3-yl)-acetic acid hydrochloride
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(5-Benzyl-4H-[1,2,4]triazol-3-yl)-acetic acid hydrochloride
Reactant of Route 6
(5-Benzyl-4H-[1,2,4]triazol-3-yl)-acetic acid hydrochloride

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